7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC15199891
Molecular Formula: C22H28N4
Molecular Weight: 348.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H28N4 |
|---|---|
| Molecular Weight | 348.5 g/mol |
| IUPAC Name | 7-(3,5-dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C22H28N4/c1-14-7-6-8-19(10-14)21-18(5)22-23-17(4)11-20(26(22)24-21)25-12-15(2)9-16(3)13-25/h6-8,10-11,15-16H,9,12-13H2,1-5H3 |
| Standard InChI Key | IADMJONHLAAKAZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(CN(C1)C2=CC(=NC3=C(C(=NN23)C4=CC=CC(=C4)C)C)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine features a pyrazolo[1,5-a]pyrimidine core, a fused bicyclic system comprising a pyrazole ring condensed with a pyrimidine ring. Key substituents include:
-
A 3,5-dimethylpiperidin-1-yl group at position 7
-
Methyl groups at positions 3 and 5
-
A 3-methylphenyl moiety at position 2
This arrangement introduces steric bulk and electronic modulation, critical for interaction with biological targets. Computational modeling and X-ray crystallography of analogous compounds reveal planar geometries that facilitate intercalation or enzymatic binding .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₉N₅ |
| Molecular Weight | 375.52 g/mol |
| IUPAC Name | 7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine |
| Topological Polar Surface Area | 45.9 Ų |
Tautomerism and Electronic Configuration
Synthesis and Optimization
Synthetic Pathways
The synthesis of 7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine follows multi-step protocols common to pyrazolo[1,5-a]pyrimidines:
-
Core Formation: Cyclocondensation of β-ketoesters with aminopyrazoles under acidic conditions generates the pyrazolo[1,5-a]pyrimidine scaffold .
-
Functionalization: Subsequent alkylation or coupling reactions introduce substituents. The 3,5-dimethylpiperidin-1-yl group is typically installed via nucleophilic substitution using 3,5-dimethylpiperidine and a halogenated intermediate.
-
Purification: Chromatographic techniques (e.g., silica gel, HPLC) yield high-purity products, with yields optimized by controlling reaction temperature and solvent polarity.
Key Reagents and Conditions
-
Bases: Sodium hydride, cesium carbonate
-
Catalysts: Palladium on carbon (for coupling reactions)
-
Solvents: Dimethylformamide, toluene
-
Temperature: 80–120°C
Challenges in Synthesis
Steric hindrance from the 3-methylphenyl group complicates functionalization at position 2, often requiring prolonged reaction times or elevated temperatures. Microwave-assisted synthesis has emerged as a solution, reducing reaction durations from hours to minutes while improving yields .
Biological Activities and Mechanisms
Anticancer Properties
The compound’s anticancer potential stems from kinase inhibition. Molecular docking studies suggest that the dimethylpiperidine moiety interacts with hydrophobic pockets in protein kinases, disrupting ATP binding. In vitro assays against breast cancer cell lines (MCF-7, MDA-MB-231) show moderate cytotoxicity, though efficacy is highly dependent on glycosylation patterns in triazole-linked glycohybrids .
Table 2: In Vitro Cytotoxicity Data (Representative Analogs)
| Compound | IC₅₀ (MCF-7) | IC₅₀ (MDA-MB-231) |
|---|---|---|
| Parent Pyrazolo[1,5-a]pyrimidine | 48 μM | 52 μM |
| Glycohybrid Derivative | 12 μM | 18 μM |
Neuropharmacological Applications
Structural analogs modulate GABAₐ receptors, implicating potential anxiolytic or sedative applications. The 3,5-dimethylpiperidin-1-yl group mimics pharmacophores found in benzodiazepines, facilitating allosteric modulation.
Structural Characterization Techniques
Spectroscopic Analysis
-
¹H NMR: Methyl groups resonate as singlets (δ 2.1–2.4 ppm), while aromatic protons appear as multiplet clusters (δ 7.2–7.8 ppm) .
-
¹³C NMR: The pyrimidine carbonyl carbon is observed at δ 155–160 ppm.
X-Ray Crystallography
Single-crystal studies of related compounds confirm planar geometry and intermolecular π-π stacking, which may contribute to solid-state stability and crystal packing efficiency .
Pharmacokinetic Considerations
Solubility and Permeability
The compound’s logP value (~3.5) indicates moderate lipophilicity, favoring blood-brain barrier penetration but posing challenges for aqueous solubility. Prodrug strategies, such as phosphate esterification, are under investigation to enhance bioavailability.
Metabolic Stability
Future Directions and Applications
Targeted Drug Delivery
Conjugation with nanoparticles or antibody-drug conjugates (ADCs) could mitigate solubility issues and enhance tumor-specific uptake. Preliminary studies with glycohybrids demonstrate improved targeting of glucose transporter-overexpressing cancers .
Computational Drug Design
Machine learning models trained on pyrazolo[1,5-a]pyrimidine libraries are identifying novel derivatives with optimized binding affinities for kinase targets. These efforts aim to reduce off-target effects while maintaining potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume